Cas no 22320-36-1 (2-methyl-6-Indolizinecarbonitrile)
2-methyl-6-Indolizinecarbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-6-Indolizinecarbonitrile
- 2-methyl-indolizine-6-carbonitrile
- 2-methylindolizine-6-carbonitrile
- 2-Methyl-6-indolizinecarbonitrile #
- EN300-6478590
- 6-Indolizinecarbonitrile, 2-methyl-
- SCHEMBL3594658
- 22320-36-1
- DTXSID30343937
- DB-338622
-
- Inchi: 1S/C10H8N2/c1-8-4-10-3-2-9(5-11)7-12(10)6-8/h2-4,6-7H,1H3
- InChI Key: DDBAKJFTSMOWIT-UHFFFAOYSA-N
- SMILES: N12C=C(C#N)C=CC1=CC(C)=C2
Computed Properties
- Exact Mass: 156.06884
- Monoisotopic Mass: 156.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 28.2
2-methyl-6-Indolizinecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M313668-10mg |
2-Methyl-6-indolizinecarbonitrile |
22320-36-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M313668-50mg |
2-Methyl-6-indolizinecarbonitrile |
22320-36-1 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M313668-100mg |
2-Methyl-6-indolizinecarbonitrile |
22320-36-1 | 100mg |
$ 275.00 | 2022-06-04 | ||
| Enamine | EN300-6478590-0.05g |
2-methylindolizine-6-carbonitrile |
22320-36-1 | 95% | 0.05g |
$94.0 | 2023-05-30 | |
| Enamine | EN300-6478590-0.1g |
2-methylindolizine-6-carbonitrile |
22320-36-1 | 95% | 0.1g |
$140.0 | 2023-05-30 | |
| Enamine | EN300-6478590-0.25g |
2-methylindolizine-6-carbonitrile |
22320-36-1 | 95% | 0.25g |
$200.0 | 2023-05-30 | |
| Enamine | EN300-6478590-0.5g |
2-methylindolizine-6-carbonitrile |
22320-36-1 | 95% | 0.5g |
$374.0 | 2023-05-30 | |
| Enamine | EN300-6478590-1.0g |
2-methylindolizine-6-carbonitrile |
22320-36-1 | 95% | 1g |
$499.0 | 2023-05-30 | |
| Enamine | EN300-6478590-2.5g |
2-methylindolizine-6-carbonitrile |
22320-36-1 | 95% | 2.5g |
$978.0 | 2023-05-30 | |
| Enamine | EN300-6478590-5.0g |
2-methylindolizine-6-carbonitrile |
22320-36-1 | 95% | 5g |
$1448.0 | 2023-05-30 |
2-methyl-6-Indolizinecarbonitrile Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-methyl-6-Indolizinecarbonitrile
2-Methyl-6-Indolizinecarbonitrile: A Comprehensive Overview
The compound with CAS No. 22320-36-1, commonly referred to as 2-methyl-6-indolizinecarbonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of indolizine derivatives, which are known for their unique structural properties and potential applications in various industries. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the study of 2-methyl-6-indolizinecarbonitrile, highlighting its significance in contemporary research.
Indolizine derivatives are a subset of heterocyclic compounds characterized by a bicyclic structure consisting of two fused rings: one aromatic and one non-aromatic. The indolizine ring system is particularly interesting due to its ability to undergo various chemical transformations, making it a valuable scaffold for the development of novel materials and pharmaceutical agents. The methyl group substitution at the 2-position and the cyano group at the 6-position in 2-methyl-6-indolizinecarbonitrile further enhance its chemical reactivity and functional versatility.
Recent studies have focused on the synthesis of indolizine derivatives, with particular emphasis on optimizing reaction conditions to achieve higher yields and better control over product purity. One notable approach involves the use of transition metal catalysts, such as palladium or copper complexes, to facilitate coupling reactions. These methods not only streamline the synthesis process but also enable the incorporation of diverse functional groups, expanding the scope of potential applications for 2-methyl-6-indolizinecarbonitrile.
The structural uniqueness of 2-methyl-6-indolizinecarbonitrile lies in its combination of electron-donating and electron-withdrawing groups. The methyl group at the 2-position acts as an electron donor, while the cyano group at the 6-position serves as an electron withdrawer. This balance of electronic effects influences the molecule's reactivity, making it suitable for participation in a wide range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and oxidative processes.
In terms of applications, indolizine derivatives like 2-methyl-6-indolizinecarbonitrile have shown promise in several areas. For instance, they are being explored as potential candidates for organic electronics due to their ability to modulate electronic properties through functionalization. Additionally, these compounds exhibit interesting photophysical properties, which make them attractive for use in optoelectronic devices such as light-emitting diodes (LEDs) and solar cells.
Recent research has also highlighted the potential of indolizine derivatives in drug discovery. The ability to modify the indolizine core with various substituents allows for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability. For example, studies have demonstrated that certain analogs of 2-methyl-6-indolizinecarbonitrile exhibit potent anti-inflammatory and anticancer activities, underscoring their therapeutic potential.
The synthesis of indolizine derivatives typically involves multi-step processes that require precise control over reaction conditions. One common method is the cyclization of appropriately substituted precursors under thermal or catalytic conditions. For instance, the formation of indolizine rings can be achieved through [4+3] cycloaddition reactions or through iterative coupling strategies that build up the bicyclic framework incrementally.
Despite its promising attributes, further research is needed to fully harness the potential of 2-methyl-6-indolizinecarbonitrile. Ongoing studies are focused on understanding its electronic properties at a fundamental level, as well as exploring novel synthetic pathways that could lead to more complex indolizine-based architectures. Collaborative efforts between chemists, materials scientists, and biologists are expected to drive innovation in this field and unlock new opportunities for practical applications.
In conclusion, CAS No. 22320-36-1, or 2-methyl-6-indolizinecarbonitrile, represents a compelling example of how structural diversity can be leveraged to create versatile chemical platforms with wide-ranging applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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